molecular formula C10H16O4Zn B078574 zinc(2+) bis(4-oxopent-2-en-2-olate) CAS No. 14024-63-6

zinc(2+) bis(4-oxopent-2-en-2-olate)

Cat. No.: B078574
CAS No.: 14024-63-6
M. Wt: 265.6 g/mol
InChI Key: KNXAKZGJNLAYCJ-UHFFFAOYSA-N
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Description

zinc(2+) bis(4-oxopent-2-en-2-olate): C10H14O4Zn . It is a white to almost white powder or crystalline solid that is soluble in methanol and hot acetylacetone . This compound is widely used in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: zinc(2+) bis(4-oxopent-2-en-2-olate) can be synthesized by reacting zinc oxide or zinc acetate with acetylacetone in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the compound is often produced using a chemical vapor deposition (CVD) method. This involves the vaporization of bis(2,4-pentanedionato)zinc and its subsequent deposition onto a substrate at high temperatures . This method is particularly useful for producing thin films of zinc oxide for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: zinc(2+) bis(4-oxopent-2-en-2-olate) can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.

Major Products:

    Oxidation: Zinc oxide and other zinc-containing compounds.

    Reduction: Reduced zinc complexes.

    Substitution: New zinc-ligand complexes.

Scientific Research Applications

Chemistry: zinc(2+) bis(4-oxopent-2-en-2-olate) is used as a precursor for the synthesis of zinc oxide nanoparticles and thin films. These materials have applications in optoelectronics, catalysis, and as transparent conductive coatings .

Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a catalyst in biochemical reactions. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery .

Industry: In the industrial sector, zinc, bis(2,4-pentanedionato)- is used as a stabilizer in polymers, a cross-linking agent in resins, and a precursor for the production of zinc-based coatings .

Comparison with Similar Compounds

  • Nickel, bis(2,4-pentanedionato)-
  • Cobalt, bis(2,4-pentanedionato)-
  • Manganese, bis(2,4-pentanedionato)-

Uniqueness: zinc(2+) bis(4-oxopent-2-en-2-olate) is unique due to its relatively low toxicity and high stability compared to other metal acetylacetonates. This makes it more suitable for applications in biological and industrial settings where safety and stability are paramount .

Properties

CAS No.

14024-63-6

Molecular Formula

C10H16O4Zn

Molecular Weight

265.6 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;zinc

InChI

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

KNXAKZGJNLAYCJ-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Zn]

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn]

14024-63-6

physical_description

White or yellow crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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